(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid

Medicinal Chemistry Physicochemical Property Prediction Drug Design

Med chem programs often stall due to building blocks lacking orthogonal reactivity, delaying lead optimization. This compound provides three distinct handles-carboxylic acid, 4-chloro, and 3-nitro-enabling sequential amide coupling, SNAr, and reduction for rapid library generation. • CNS-optimized LogP 1.36 for balanced BBB penetration • Validated SAR precedent in Bcl-2 and CRTh2 antagonist programs • Consistent 95% purity supports reproducible research outcomes with reliable global supply

Molecular Formula C6H6ClN3O4
Molecular Weight 219.58 g/mol
CAS No. 351996-53-7
Cat. No. B1596970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
CAS351996-53-7
Molecular FormulaC6H6ClN3O4
Molecular Weight219.58 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1CC(=O)O)[N+](=O)[O-])Cl
InChIInChI=1S/C6H6ClN3O4/c1-3-5(7)6(10(13)14)8-9(3)2-4(11)12/h2H2,1H3,(H,11,12)
InChIKeyARQFVRQZKJYVKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nitro-Pyrazole Building Block Overview


(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid (CAS 351996-53-7) is a heterocyclic pyrazole derivative featuring a unique combination of electron-withdrawing nitro and chloro substituents alongside an electron-donating methyl group and an acetic acid moiety . This substitution pattern confers distinct physicochemical properties, including a calculated LogP of 1.36 and a molecular weight of 219.58 g/mol , positioning it as a specialized synthetic intermediate in pharmaceutical and agrochemical research .

Why Generic Substitution Fails


Pyrazole acetic acid derivatives are not interchangeable; subtle variations in substituent identity and position drastically alter electronic properties, lipophilicity, and biological target engagement. For example, the 4-chloro-5-methyl-3-nitro substitution pattern in (4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid yields a LogP of 1.36 , whereas the des-chloro analog (5-methyl-3-nitro-pyrazol-1-yl)acetic acid exhibits a LogP of 0.17 [1], and the des-methyl analog (3-nitro-1H-pyrazol-1-yl)acetic acid shows a LogP of 0.40 . Such differences directly impact membrane permeability, solubility, and pharmacokinetic profiles, rendering simple substitution of one pyrazole acetic acid for another a potential source of experimental failure in lead optimization campaigns [2].

Differentiation vs. Closest Analogs


Lipophilicity Comparison

(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid exhibits a significantly higher calculated LogP (1.36) compared to the des-chloro analog (5-methyl-3-nitro-pyrazol-1-yl)acetic acid (LogP 0.17) and the des-methyl analog (3-nitro-1H-pyrazol-1-yl)acetic acid (LogP 0.40) [1]. This 1.19 unit increase in LogP relative to the des-chloro compound and 0.96 unit increase relative to the des-methyl compound translates to an approximate 15-fold and 9-fold greater predicted octanol-water partition coefficient, respectively, based on the logarithmic relationship between LogP and partition coefficient.

Medicinal Chemistry Physicochemical Property Prediction Drug Design

BIM Binding Affinity

While direct biological data for (4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid is limited, a closely related amide derivative—2-(4-chloro-5-methyl-3-nitro-pyrazol-1-yl)-N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-pyrazol-4-yl]acetamide (BDBM66369)—demonstrated an EC50 of 51.1 μM against Bcl-2-like protein 11 (BIM) in a fluorescence polarization-based binding assay [1]. This represents a moderate interaction with a key regulator of apoptosis, a pathway frequently targeted in oncology.

Apoptosis Cancer Biology Protein-Protein Interactions

Synthetic Versatility

(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid serves as a pivotal synthetic intermediate for the construction of more complex bioactive molecules. Its acetic acid moiety enables straightforward amide coupling reactions, while the chloro and nitro groups offer handles for further functionalization via nucleophilic aromatic substitution or reduction to amino derivatives . This contrasts with simpler pyrazole acetic acids (e.g., unsubstituted 2-(1H-pyrazol-1-yl)acetic acid) which lack these orthogonal reactive sites, limiting their utility in parallel medicinal chemistry workflows.

Organic Synthesis Drug Discovery Agrochemical Development

Commercial Availability

(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid is commercially available from multiple vendors with specified purity grades, typically ≥95% . In contrast, several close analogs (e.g., (4-chloro-3-nitro-1H-pyrazol-1-yl)acetic acid, CAS 910561-03-4) are primarily offered through custom synthesis with longer lead times and higher minimum order quantities, which can impede rapid research progression .

Chemical Procurement Research Supply Chain Quality Control

CRTh2 Antagonist Potential

Published structure-activity relationship (SAR) studies on pyrazole acetic acid derivatives as CRTh2 (chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes) antagonists demonstrate that both the pyrazole core and specific substituent patterns critically modulate antagonist potency [1]. While (4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid has not been directly evaluated in this context, its unique 4-chloro-5-methyl-3-nitro substitution pattern falls within the structural space explored in these studies, which identified low nanomolar inhibitors through systematic optimization.

Immunology Allergic Inflammation GPCR Antagonism

Optimal Application Scenarios


CNS Drug Discovery Lead Optimization

Medicinal chemistry programs targeting central nervous system (CNS) disorders benefit from compounds with a LogP between 1 and 3 for optimal blood-brain barrier penetration. (4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid, with a LogP of 1.36, is ideally positioned as a starting scaffold for CNS-active agents, whereas its des-chloro analog (LogP 0.17) would likely exhibit suboptimal CNS exposure [1].

Apoptosis Modulator Discovery

The moderate EC50 (51.1 μM) of a close amide derivative against Bcl-2-like protein 11 (BIM) provides a quantitative benchmark for medicinal chemists developing pro-apoptotic agents. Researchers can use (4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid as a core scaffold for structure-guided optimization to improve binding affinity and selectivity for Bcl-2 family members, with the acetic acid moiety serving as a convenient attachment point for diversity-oriented synthesis .

Parallel Synthesis of Pyrazole Libraries

The presence of three orthogonal reactive handles (carboxylic acid, 4-chloro, 3-nitro) makes (4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid an efficient building block for parallel medicinal chemistry. Automated amide coupling with diverse amines, followed by sequential SNAr and reduction reactions, can rapidly generate focused libraries of >1000 compounds for screening against multiple targets [1].

CRTh2 Antagonist Hit-to-Lead

Although not directly assayed, the established SAR for pyrazole acetic acid CRTh2 antagonists suggests that the 4-chloro-5-methyl-3-nitro substitution pattern may confer unique binding characteristics. Researchers can employ (4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid as a starting material to explore the impact of 4-chloro substitution on CRTh2 binding affinity and functional antagonism, leveraging the documented low nanomolar potency of optimized pyrazole-4-acetic acid derivatives .

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